N-(2,4-Dichlorophenyl)formamide
CAS No.: 22923-00-8
Cat. No.: VC2312852
Molecular Formula: C7H5Cl2NO
Molecular Weight: 190.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22923-00-8 |
---|---|
Molecular Formula | C7H5Cl2NO |
Molecular Weight | 190.02 g/mol |
IUPAC Name | N-(2,4-dichlorophenyl)formamide |
Standard InChI | InChI=1S/C7H5Cl2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-4H,(H,10,11) |
Standard InChI Key | BWYJUOJHJQYBQO-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)Cl)NC=O |
Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)NC=O |
Introduction
Chemical Structure and Properties
N-(2,4-Dichlorophenyl)formamide is an organic compound with the molecular formula C7H5Cl2NO. It can be described as a derivative of formamide where the hydrogen atom is replaced by a 2,4-dichlorophenyl group. This structural arrangement gives the compound distinctive chemical properties and reactivity patterns.
Structural Identification
The compound's structure has been confirmed through various analytical techniques including X-ray diffraction analysis, NMR, and IR spectroscopy. These methods have verified the presence of the formamide group connected to the dichlorophenyl ring with chlorine atoms at the 2 and 4 positions.
Physical and Chemical Properties
The physical and chemical properties of N-(2,4-Dichlorophenyl)formamide are summarized in Table 1, which shows key identification parameters and molecular characteristics. These properties contribute to its behavior in various chemical reactions and biological systems.
Table 1: Chemical Identification and Properties of N-(2,4-Dichlorophenyl)formamide
Parameter | Value |
---|---|
IUPAC Name | N-(2,4-dichlorophenyl)formamide |
CAS Number | 22923-00-8 |
Molecular Formula | C7H5Cl2NO |
Molecular Weight | 190.02 g/mol |
InChI | InChI=1S/C7H5Cl2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-4H,(H,10,11) |
InChI Key | BWYJUOJHJQYBQO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)NC=O |
The compound exists as a solid at room temperature. Its chemical behavior is influenced by both the formamide group and the two chlorine atoms on the phenyl ring. The formamide moiety provides hydrogen bond donor and acceptor capabilities, contributing to its interactions with biological systems and its solubility profile. The electron-withdrawing chlorine atoms at positions 2 and 4 of the phenyl ring affect the electron density distribution within the molecule, influencing its reactivity patterns in various chemical transformations.
Synthesis Methods
Multiple approaches exist for the synthesis of N-(2,4-Dichlorophenyl)formamide, ranging from traditional methods to more recent catalytic processes. The development of efficient synthesis routes is crucial for the compound's availability for research and applications.
Traditional Synthesis Approaches
The classic synthesis of N-(2,4-Dichlorophenyl)formamide involves the reaction of 2,4-dichloroaniline with formic acid. This reaction typically proceeds under reflux conditions for several hours, followed by purification through recrystallization. This direct formylation approach represents one of the most straightforward methods for preparing the compound.
Catalytic Synthesis Methods
Recent advancements in synthesis methodology have introduced various catalytic approaches for the N-formylation of amines, applicable to the preparation of N-(2,4-Dichlorophenyl)formamide. Formamides represent an important class of intermediates in organic syntheses, prompting the development of more efficient preparation methods .
Among these catalytic approaches, zeolite-based catalysts have shown promise for the N-formylation reaction. The use of zeolite A and its various ion-exchanged forms as heterogeneous solid acid catalysts offers several advantages, including shorter reaction times, higher yields, and cleaner reaction profiles . This method can be conducted under solvent-free conditions at room temperature, making it an environmentally friendly alternative to traditional methods.
Table 2: Comparison of Various Catalysts for Formamide Synthesis
Catalyst/Reagent | Reaction Conditions | Advantages | Limitations |
---|---|---|---|
Formic Acid (traditional) | Reflux conditions | Simple procedure | Long reaction time, moderate yield |
Zeolite A | Room temperature, solvent-free | Short reaction time, high yield, reusable catalyst | Requires catalyst preparation |
ZnO | Room temperature | Good yield | - |
PEG-400 | Mild conditions | Environmentally friendly | - |
Formic acid-ZnCl2 | - | Enhanced reactivity | - |
Na+-montmorillonite | - | Heterogeneous catalyst | - |
Nano Cerium Oxide | - | High surface area | - |
Many traditional methods for formamide synthesis suffer from limitations such as long reaction times, formation of undesirable byproducts, hygroscopicity of reagents, thermal instability, and requirements for high temperatures . The development of zeolite-based and other catalytic methods addresses many of these limitations, offering more efficient and environmentally friendly synthesis routes.
Industrial Production Considerations
In industrial settings, the synthesis of N-(2,4-Dichlorophenyl)formamide may involve the use of catalysts to increase reaction rates and yields. The process is typically optimized to ensure high purity and cost-effectiveness. Factors such as scalability, waste generation, and energy consumption are important considerations in the industrial production of this compound.
Chemical Reactions
N-(2,4-Dichlorophenyl)formamide participates in various chemical reactions, demonstrating versatility that makes it valuable as a synthetic intermediate. Its reactivity is largely determined by the presence of the formamide group and the chlorinated phenyl ring.
Oxidation Reactions
The compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide. The oxidation of the formamide group typically leads to the formation of dichlorobenzoic acids as major products. These oxidation reactions are important for the transformation of the compound into other useful derivatives.
Reduction Reactions
Reduction of N-(2,4-Dichlorophenyl)formamide can be achieved using reducing agents such as lithium aluminum hydride and sodium borohydride. The reduction process primarily affects the formamide group, leading to the formation of dichloroanilines as the major products. These reduction reactions provide access to amine derivatives that serve as precursors for various chemical syntheses.
Substitution Reactions
The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles. Common nucleophiles include hydroxide ions and amines. These substitution reactions can lead to the formation of various substituted phenylformamides with modified properties and applications.
Reaction Type | Reagents | Major Products |
---|---|---|
Oxidation | KMnO4, CrO3 | Dichlorobenzoic acids |
Reduction | LiAlH4, NaBH4 | Dichloroanilines |
Substitution | Hydroxide ions, amines | Substituted phenylformamides |
These chemical transformations demonstrate the versatility of N-(2,4-Dichlorophenyl)formamide as a building block in organic synthesis, allowing for the preparation of a variety of compounds with different functional groups and properties.
Biological Activities
The biological profile of N-(2,4-Dichlorophenyl)formamide suggests potential applications in pharmaceutical research and development. Various studies have investigated its biological activities and potential therapeutic uses.
Antimicrobial and Antifungal Properties
N-(2,4-Dichlorophenyl)formamide has been studied for its potential antimicrobial and antifungal properties. The compound's structure, particularly the presence of chlorine atoms and the formamide group, contributes to its biological activities. It may interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing enzyme activity and receptor binding.
The dichlorophenyl group can engage in hydrophobic interactions with proteins, while the formamide group can form hydrogen bonds with various biological molecules. These interactions may disrupt microbial cell membranes or interfere with metabolic pathways, contributing to the compound's antimicrobial effects.
Applications in Chemical Synthesis
N-(2,4-Dichlorophenyl)formamide serves as a valuable intermediate in the synthesis of various organic compounds. Its reactive functional groups make it useful in the preparation of more complex molecules with specific properties and applications.
Role as a Synthetic Intermediate
The compound finds applications as an intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds and agrochemicals. Its formamide group can undergo various transformations, making it a versatile building block in complex synthesis routes.
Industrial Applications
In addition to its use in pharmaceutical research, N-(2,4-Dichlorophenyl)formamide finds applications in the production of agrochemicals and dyes. Its specific chemical properties contribute to its utility in these industrial sectors, where it serves as a precursor or component in various products.
Comparative Analysis with Related Compounds
Structural Analogs
Several compounds bear structural similarity to N-(2,4-Dichlorophenyl)formamide, including N-(2,4-Dichlorophenyl)acetamide and N-(2,4-Dichlorophenyl)urea. These compounds differ in the nature of the amide group attached to the dichlorophenyl ring, resulting in different chemical and biological properties.
Table 4: Comparison with Structural Analogs
Compound | Structural Difference | Distinctive Properties |
---|---|---|
N-(2,4-Dichlorophenyl)acetamide | Acetamide instead of formamide | Different hydrolysis rate, metabolic stability |
N-(2,4-Dichlorophenyl)urea | Urea group instead of formamide | Enhanced hydrogen bonding capacity, different solubility |
Other dichlorophenyl derivatives | Various functional groups | Range of chemical and biological properties |
The uniqueness of N-(2,4-Dichlorophenyl)formamide lies in its specific substitution pattern and the presence of the formamide group, which together impart distinct chemical reactivity and biological properties compared to its structural analogs.
Research Challenges and Future Directions
Despite the progress in understanding the properties and applications of N-(2,4-Dichlorophenyl)formamide, several research challenges remain. These challenges present opportunities for future research and development in this area.
Synthesis Optimization
While various methods for the synthesis of formamides have been developed, many suffer from limitations such as long reaction times, formation of undesirable byproducts, and requirements for harsh conditions . Continued research on catalytic methods, such as those using zeolite-based catalysts, offers opportunities for the development of more efficient and environmentally friendly synthesis routes.
The exploration of novel catalysts, reaction conditions, and synthetic approaches could lead to improved methods for the preparation of N-(2,4-Dichlorophenyl)formamide, making it more accessible for research and applications.
Biological Activity Exploration
Further investigation of the biological activities of N-(2,4-Dichlorophenyl)formamide, particularly its antimicrobial, antifungal, and anticancer properties, represents an important direction for future research. Studies on structure-activity relationships could provide insights into optimizing its properties for specific therapeutic applications.
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